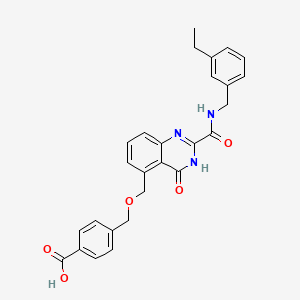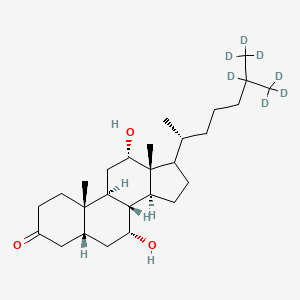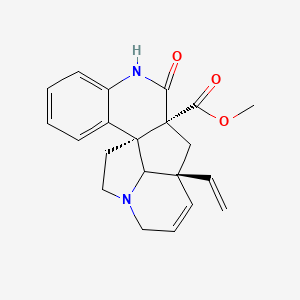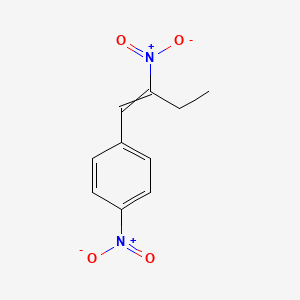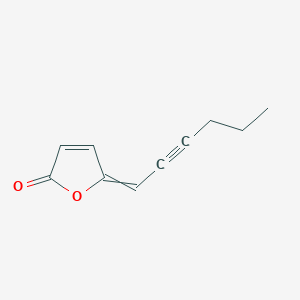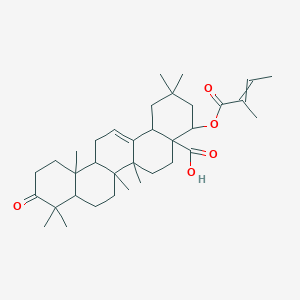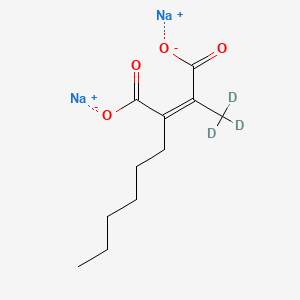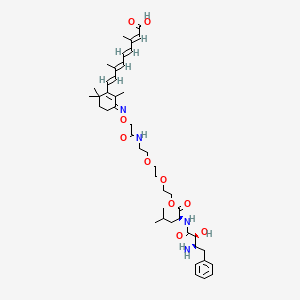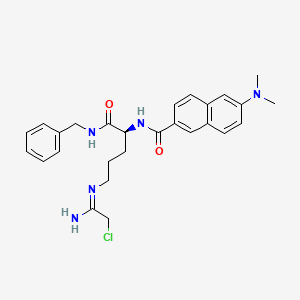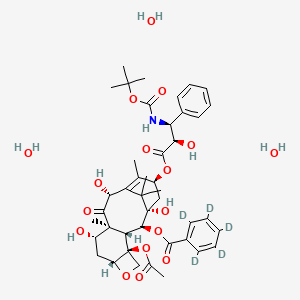
Docetaxel-d5 (trihydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docetaxel-d5 (trihydrate): is a deuterium-labeled form of Docetaxel (trihydrate), an antineoplastic agent used primarily in cancer treatment. This compound is a semisynthetic analog of taxol and is known for its ability to inhibit microtubule depolymerization, which is crucial for cell division. The deuterium labeling in Docetaxel-d5 (trihydrate) makes it particularly useful in pharmacokinetic studies, as it allows for the tracking and quantification of the drug in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Docetaxel-d5 (trihydrate) involves the incorporation of deuterium into the Docetaxel molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final product is then crystallized to obtain the trihydrate form .
Industrial Production Methods: Industrial production of Docetaxel-d5 (trihydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization. The production is carried out under strict quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Docetaxel-d5 (trihydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Docetaxel-d5 (trihydrate) is used as a tracer in studies involving the synthesis and degradation of taxane derivatives. Its deuterium labeling allows for precise tracking of the compound in various chemical reactions .
Biology: In biological research, Docetaxel-d5 (trihydrate) is employed to study the mechanisms of microtubule stabilization and cell cycle arrest. It is also used in experiments to investigate the effects of deuterium substitution on drug metabolism and pharmacokinetics .
Medicine: In medicine, Docetaxel-d5 (trihydrate) is used in clinical trials to evaluate its efficacy and safety in cancer treatment. Its deuterium labeling provides valuable insights into the drug’s distribution, metabolism, and excretion in the human body .
Industry: In the pharmaceutical industry, Docetaxel-d5 (trihydrate) is used in the development of new formulations and delivery systems. Its unique properties make it an essential tool for optimizing drug design and improving therapeutic outcomes .
Mecanismo De Acción
Docetaxel-d5 (trihydrate) exerts its effects by binding to microtubules and preventing their depolymerization. This action stabilizes the microtubules, thereby inhibiting cell division and promoting apoptosis (programmed cell death). The compound specifically targets the β-tubulin subunit of microtubules, leading to the formation of stable, non-functional microtubule bundles .
The molecular pathways involved in the mechanism of action include the inhibition of the bcl-2 and bcl-xL gene expression, which are known to regulate cell survival. By disrupting these pathways, Docetaxel-d5 (trihydrate) induces cell cycle arrest at the G2/M phase and triggers apoptosis .
Comparación Con Compuestos Similares
Docetaxel (trihydrate): The non-deuterated form of Docetaxel-d5 (trihydrate), used in cancer treatment.
Paclitaxel: Another taxane derivative with similar antineoplastic properties but different pharmacokinetic profiles.
Cabazitaxel: A semisynthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cell lines.
Uniqueness: Docetaxel-d5 (trihydrate) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This property makes it particularly valuable in research and clinical applications where accurate quantification of the drug is essential .
Propiedades
Fórmula molecular |
C43H59NO17 |
|---|---|
Peso molecular |
867.0 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate;trihydrate |
InChI |
InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;;;/m0.../s1/i10D,13D,14D,17D,18D;;; |
Clave InChI |
XCDIRYDKECHIPE-ZGSAIOFXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C([C@H](C[C@@]2(C5(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H].O.O.O |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


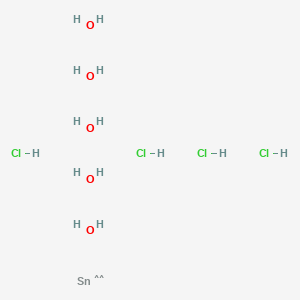
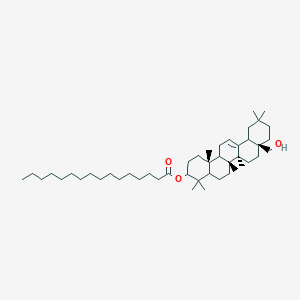
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
